Delphinidin 3-galactoside
Overview
Description
Delphinidin-3-O-galactoside (chloride) is an anthocyanin, a type of water-soluble pigment found in plants. It is responsible for the purple coloration in various fruits and vegetables, such as berries, eggplants, and roselle. This compound is a glycosidic form of delphinidin, where the sugar moiety is galactose. Delphinidin-3-O-galactoside (chloride) is known for its antioxidant and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Delphinidin-3-O-galactoside (chloride) can be synthesized through the biosynthesis of p-coumaric acid and malonic acid. The process involves the formation of delphinidin, which is then glycosylated to form delphinidin-3-O-galactoside .
Industrial Production Methods: Industrial production of delphinidin-3-O-galactoside (chloride) typically involves extraction from natural sources, such as wheat flour. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: Delphinidin-3-O-galactoside (chloride) undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield the corresponding alcohols .
Scientific Research Applications
Delphinidin-3-O-galactoside (chloride) has a wide range of scientific research applications:
Mechanism of Action
Delphinidin-3-O-galactoside (chloride) exerts its effects primarily through its antioxidant activity. It scavenges reactive oxygen species (ROS) due to the presence of multiple hydroxyl groups. This activity helps protect cells from oxidative damage. The compound also interacts with various molecular targets and pathways involved in inflammation and cancer .
Comparison with Similar Compounds
- Delphinidin-3-O-glucoside
- Delphinidin-3-O-rutinoside
- Delphinidin-3-O-sambubioside
- Delphinidin-3-O-arabinoside
Comparison: Delphinidin-3-O-galactoside (chloride) is unique due to its specific sugar moiety, galactose. This structural difference can influence its bioavailability and biological activity. For instance, the presence of galactose may enhance its solubility and stability compared to other glycosidic forms .
Properties
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O12.ClH/c22-6-15-17(28)18(29)19(30)21(33-15)32-14-5-9-10(24)3-8(23)4-13(9)31-20(14)7-1-11(25)16(27)12(26)2-7;/h1-5,15,17-19,21-22,28-30H,6H2,(H4-,23,24,25,26,27);1H/t15-,17+,18+,19-,21-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWIIMLSNZOCBP-KGDMUXNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClO12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28500-00-7 | |
Record name | Delphinidin galactoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028500007 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DELPHINIDIN 3-GALACTOSIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5I4811UJHV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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